N-Ethylsuccinimide

Descripción general

Descripción

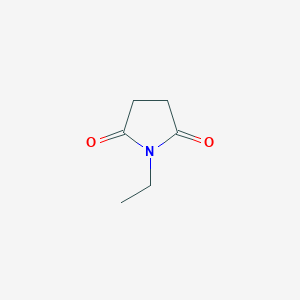

La N-Etilsuccinimida es un compuesto orgánico con la fórmula molecular C6H9NO2. Es un derivado de la succinimida, donde un grupo etilo reemplaza uno de los átomos de hidrógeno en el átomo de nitrógeno. Este compuesto es conocido por sus aplicaciones en varios campos, incluyendo la química, la biología y la industria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La N-Etilsuccinimida se puede sintetizar mediante la reacción de bencenosulfonato de etilo con 2,5-pirrolidindiona, 1-(trimetilsilil)- . La reacción típicamente involucra calentar los reactivos bajo condiciones controladas para facilitar la formación del producto deseado.

Métodos de producción industrial: La producción industrial de N-Etilsuccinimida a menudo implica rutas sintéticas similares pero a mayor escala. El proceso puede incluir pasos adicionales de purificación para garantizar la pureza y calidad del compuesto para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones: La N-Etilsuccinimida experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.

Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado productos reducidos.

Sustitución: En esta reacción, un grupo funcional en la molécula es reemplazado por otro grupo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).

Sustitución: Se pueden usar varios nucleófilos y electrófilos, dependiendo de la reacción de sustitución deseada.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de la N-Etilsuccinimida con grupos funcionales adicionales que contienen oxígeno .

Aplicaciones Científicas De Investigación

Spectroscopic Studies

N-Ethylsuccinimide has been the subject of rotational spectroscopy studies that provide insights into its molecular structure and dynamics. For instance, recent research utilized chirped pulse Fourier transform microwave spectroscopy to analyze NES, yielding critical spectroscopic parameters that enhance understanding of its chemical behavior .

Biochemical Applications

NES has potential applications as a biomarker for monitoring exposure to industrial solvents like NMP (N-methyl-2-pyrrolidone). Studies have shown that NES can be detected in biological fluids following exposure to NMP, making it a valuable tool for occupational health assessments .

Synthesis of Organic Compounds

Due to its cyclic structure and reactivity, NES serves as a starting material for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo further chemical modifications allows researchers to explore new synthetic pathways .

Preliminary studies suggest that NES may exhibit antibacterial and antifungal properties, although further research is necessary to confirm these effects and elucidate the underlying mechanisms .

Data Tables

| Parameter | Value |

|---|---|

| A0 | 2061.47756(14) |

| B0 | 1791.73517(12) |

| C0 | 1050.31263(11) |

Case Studies

Case Study 1: Rotational Spectroscopy of NES

A study published in the Journal of Physical Chemistry focused on the rotational spectroscopy of NES, revealing detailed structural information through high-resolution microwave spectra. The findings indicated that the ethyl group is oriented out of the plane of the five-membered ring, which affects both its physical properties and potential interactions with other molecules .

Case Study 2: Environmental Monitoring Using NES

Research conducted on urine samples from occupational settings demonstrated that NES serves as a reliable biomarker for assessing exposure to NMP. The study highlighted how monitoring NES levels can provide insights into environmental health risks associated with industrial solvents .

Mecanismo De Acción

El mecanismo de acción de la N-Etilsuccinimida implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede unirse a ciertas enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. El mecanismo exacto puede variar dependiendo de la aplicación y el contexto específicos .

Compuestos similares:

Succinimida: El compuesto padre, que carece del grupo etilo.

N-Metilsuccinimida: Un compuesto similar donde un grupo metilo reemplaza uno de los átomos de hidrógeno en el átomo de nitrógeno.

Etosuximida: Un derivado utilizado como anticonvulsivo en el tratamiento de la epilepsia.

Singularidad de la N-Etilsuccinimida: La N-Etilsuccinimida es única debido a su sustitución específica de etilo, que imparte propiedades químicas y biológicas distintas. Esta singularidad la hace valiosa para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos .

Comparación Con Compuestos Similares

Succinimide: The parent compound, which lacks the ethyl group.

N-Methylsuccinimide: A similar compound where a methyl group replaces one of the hydrogen atoms on the nitrogen atom.

Ethosuximide: A derivative used as an anticonvulsant in the treatment of epilepsy.

Uniqueness of N-Ethylsuccinimide: this compound is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Actividad Biológica

N-Ethylsuccinimide (NES) is a cyclic imide compound that has garnered attention for its diverse biological activities and potential applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of NES, focusing on its synthesis, enzymatic interactions, metabolic pathways, and implications for human health.

Chemical Structure and Properties

This compound has the chemical formula CHNO and is characterized by a five-membered ring structure containing two carbonyl groups. Its properties include:

- Molecular Weight : 115.14 g/mol

- Melting Point : 37-39 °C

- Solubility : Soluble in organic solvents like ethanol and acetone but less so in water.

Synthesis and Enzymatic Interactions

This compound can be synthesized through the reduction of N-ethylmaleimide (NEM), which is a substrate for various enzymes, particularly those from the Old Yellow Enzyme (OYE) family. Recent studies have demonstrated a biocatalytic approach that involves coupling hydrogenase with OYE to convert NEM to NES efficiently. This method not only showcases the enzyme's catalytic efficiency but also emphasizes the potential for recycling synthetic cofactors in biocatalytic processes .

Table 1: Enzymatic Activity Summary

| Enzyme Type | Substrate | Product | Turnover Number |

|---|---|---|---|

| OYE (Thermus scotoductus) | N-ethylmaleimide | This compound | >1000 |

| Hydrogenase | Artificial Cofactor | Reduced Cofactor | Variable |

Biological Activity and Metabolism

The biological activity of NES has been investigated concerning its metabolic pathways and potential toxicity. Studies indicate that NES is metabolized into various metabolites, including 2-hydroxy-N-ethylsuccinimide (2-HESI), which can be detected in human urine, suggesting exposure through environmental or occupational routes . The urinary excretion fractions of these metabolites provide insight into the compound's bioavailability and potential health risks.

Metabolic Pathways

- Primary Metabolites :

- 5-HNEP (5-hydroxy-N-ethyl-2-pyrrolidone)

- 2-HESI (2-hydroxy-N-ethylsuccinimide)

These metabolites are significant as they can serve as biomarkers for exposure assessment in epidemiological studies.

Case Studies and Research Findings

- Case Study on Biocatalysis : A study demonstrated the successful conversion of N-ethylmaleimide to this compound using a biocatalytic system involving hydrogenase and OYE enzymes. The system retained over 50% activity after prolonged use, indicating its viability for industrial applications .

- Health Risk Assessment : The European Human Biomonitoring Initiative conducted assessments revealing widespread exposure to NEP metabolites among German children, indicating potential risks associated with similar compounds like NES due to their metabolic pathways .

- Inhibition Studies : Research indicated that while N-ethylmaleimide inhibits human telomerase activity, this compound does not exhibit similar inhibitory effects, suggesting differences in their biological activities despite structural similarities .

Propiedades

IUPAC Name |

1-ethylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAZCVNUKKZTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177712 | |

| Record name | N-Ethylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2314-78-5 | |

| Record name | N-Ethylsuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2314-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylsuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylsuccinimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYLSUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC084H847A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.